
1-(2,4-Difluorobenzoyl)piperidin-3-ol
説明
1-(2,4-Difluorobenzoyl)piperidin-3-ol, also known as 1-(2,4-difluorophenyl)piperidin-3-ol, is an organic compound belonging to the class of piperidines. It is a colorless crystalline solid with a molecular formula of C10H12F2NO and a molecular weight of 199.21 g/mol. 1-(2,4-Difluorobenzoyl)piperidin-3-ol has been widely studied in the scientific community due to its potential applications in various fields.
科学的研究の応用
Molecular Structure and Intermolecular Interactions
1-(2,4-Difluorobenzoyl)piperidin-3-ol, due to its structural configuration, participates in various molecular interactions. Research on closely related compounds demonstrates that similar molecular structures can exhibit different intermolecular interactions based on their halogen substitutions. For instance, compounds with 3-fluorobenzoyl groups form three-dimensional structures through hydrogen bonds, while analogs with 2,6-difluorobenzoyl or 2,4-dichlorobenzoyl groups do not exhibit such hydrogen bonding, highlighting the importance of molecular configuration on intermolecular interactions (Mahesha et al., 2019).
Radiotracer Development for PET Imaging
Compounds with structural similarities to 1-(2,4-Difluorobenzoyl)piperidin-3-ol have been explored in the development of PET (Positron Emission Tomography) radiotracers. Specifically, radioligands containing the 4-(4-fluorobenzyl)piperidine moiety have been developed for imaging NR2B NMDA receptors. These radiotracers showed high accumulation in bone and cartilage, suggesting potential for further exploration in medical imaging applications, despite challenges related to defluorination and brain penetration (Labas et al., 2011).
Fluorescence Probing in Biological Systems
The reversible redox reactions of compounds similar to 1-(2,4-Difluorobenzoyl)piperidin-3-ol have been utilized in the development of fluorescent probes. These probes, designed to incorporate similar molecular structures, demonstrate sensitive and selective On-Off-On fluorescent responses to specific redox cycles in biological systems, such as the ClO(-)/AA (ascorbic acid) redox cycle. This application is particularly relevant in monitoring biological processes within living cells under physiological conditions (Wang et al., 2016).
Antimicrobial Agent Development
Research into derivatives of 1-(2,4-Difluorobenzoyl)piperidin-3-ol has led to the synthesis of compounds with potential antimicrobial properties. A study synthesizing novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, bearing various substitutions, revealed moderate to good antimicrobial activities against tested bacterial and fungal strains, showcasing the compound's potential in antimicrobial agent development (Jadhav et al., 2017).
Drug Synthesis and Psychotherapeutic Applications
The synthesis of 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole Hydrochloride, a process involving 1-(2,4-Difluorobenzoyl)piperidin-3-ol, demonstrates its utility in creating intermediates for psychotherapeutic drugs. This particular synthesis route highlights the compound's relevance in the pharmaceutical industry, especially in the development of drugs for mental health (Ya-fei, 2011).
特性
IUPAC Name |
(2,4-difluorophenyl)-(3-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-8-3-4-10(11(14)6-8)12(17)15-5-1-2-9(16)7-15/h3-4,6,9,16H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJWXZCKERWIIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorobenzoyl)piperidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



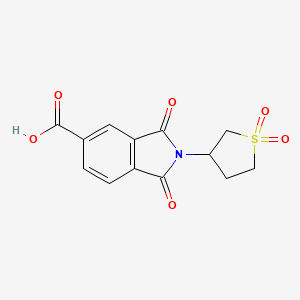
![1-[2-(4-Methoxyphenyl)ethyl]pyrrolidin-3-amine](/img/structure/B1462519.png)


![1-[2-(Methylsulfanyl)benzoyl]piperidin-4-ol](/img/structure/B1462525.png)

![1-{[Cyclohexyl(methyl)carbamoyl]methyl}piperidine-2-carboxylic acid](/img/structure/B1462529.png)
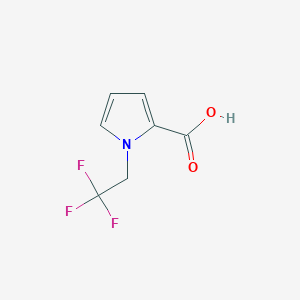
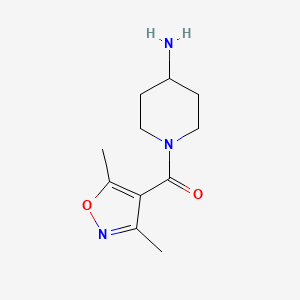
![4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide](/img/structure/B1462534.png)
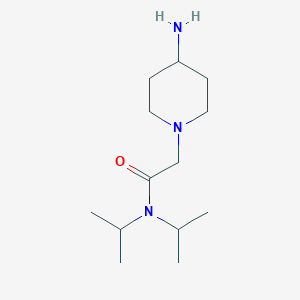
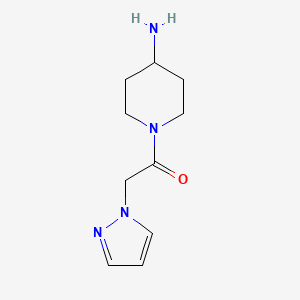
![2-[4-(2-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1462538.png)
![2-cyclobutyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1462540.png)